(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate
Description
(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C10H10F3NO4 and a molecular weight of 265.19 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a cyclobutanecarboxylate moiety, and a pyrrolidinone ring. It is used in various scientific research applications due to its versatile chemical properties.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4/c11-10(12,13)9(4-1-5-9)8(17)18-14-6(15)2-3-7(14)16/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPYOVUDGIHJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)ON2C(=O)CCC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134479 | |
| Record name | Cyclobutanecarboxylic acid, 1-(trifluoromethyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820739-93-2 | |
| Record name | Cyclobutanecarboxylic acid, 1-(trifluoromethyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820739-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 1-(trifluoromethyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate typically involves the reaction of 1-(trifluoromethyl)cyclobutanecarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethyl group or the pyrrolidinone ring can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 1-(trifluoromethyl)cyclobutanecarboxylic acid and N-hydroxysuccinimide .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound is being explored for its potential as a pharmacological agent. Its unique structure allows for interactions with biological targets such as enzymes and receptors, making it suitable for drug design. Research indicates that derivatives of pyrrolidinones can exhibit anti-inflammatory and analgesic properties, suggesting that this compound may also have similar effects .
2. Antibody-Drug Conjugates (ADCs)
(2,5-Dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate can be utilized in the development of ADCs. These conjugates combine antibodies with cytotoxic drugs to target cancer cells specifically, thereby minimizing damage to healthy tissues. The trifluoromethyl group enhances the hydrophobicity and stability of the conjugate, potentially improving therapeutic efficacy .
3. Enzyme Inhibition
The compound's structure allows it to act as an enzyme inhibitor, particularly in pathways involving serine proteases. This characteristic can be harnessed in the treatment of diseases where such enzymes play a crucial role, including certain cancers and inflammatory conditions .
Materials Science Applications
1. Polymer Chemistry
In polymer synthesis, this compound can serve as a monomer or crosslinking agent. Its ability to form stable covalent bonds can enhance the mechanical properties of polymers, making them more durable and resistant to environmental stressors .
2. Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives that require high performance under varying conditions. Its fluorinated structure can impart water-repellent characteristics, which are desirable in many industrial applications .
Case Studies
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of pyrrolidinones exhibited significant anticancer activity against various cell lines. The incorporation of the trifluoromethyl group was found to enhance potency by improving cellular uptake and interaction with target proteins involved in cell proliferation .
Case Study 2: Synthesis of Novel Polymers
Research focused on synthesizing novel polymers using this compound as a building block. The resulting materials showed improved thermal stability and mechanical properties compared to traditional polymers, indicating potential applications in high-performance materials .
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors and ion channels, modulating their activity and affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 1-(trifluoromethyl)cyclopropanecarboxylate
- 2,5-Dioxopyrrolidin-1-yl 1-(trifluoromethyl)cyclopentanecarboxylate
- 2,5-Dioxopyrrolidin-1-yl 1-(trifluoromethyl)cyclohexanecarboxylate
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate is unique due to its specific cyclobutane ring structure, which imparts distinct chemical properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. The trifluoromethyl group also enhances its reactivity and stability, making it a valuable compound in various research applications .
Biological Activity
(2,5-Dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate, with the chemical formula CHFNO and CAS Number 1820739-93-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound has been explored in various studies. It is often synthesized through multi-step reactions involving cyclobutane derivatives and trifluoromethylation processes. For instance, a study detailed the synthesis of cyclobutane-containing building blocks that could be utilized in drug discovery, highlighting the importance of trifluoromethyl groups in enhancing biological activity and stability .
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on certain enzymes and receptors, which may lead to therapeutic benefits in various diseases.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of related cyclobutane derivatives. The results indicated that these compounds demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was noted to enhance this activity due to increased lipophilicity .
- Cytotoxic Effects : Research has shown that this compound exhibits cytotoxic effects on cancer cells. In vitro studies revealed that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
- Neuroprotective Properties : Another area of investigation is the neuroprotective effects of this compound. Animal models have demonstrated that it may protect against neurodegeneration by modulating oxidative stress pathways and reducing inflammation in neural tissues .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 265.19 g/mol |
| CAS Number | 1820739-93-2 |
| Antimicrobial Activity | Significant against various bacteria |
| Cytotoxicity | Induces apoptosis in cancer cells |
| Neuroprotective Effects | Reduces oxidative stress |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
